molecular formula C13H16O4 B1278407 Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate CAS No. 51725-83-8

Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Cat. No. B1278407
CAS RN: 51725-83-8
M. Wt: 236.26 g/mol
InChI Key: TUIRQRHLTQSYCN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The compound's structure suggests it contains an ester functional group, an ethoxy substituent, and a phenyl ring, which may contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the formation of ester linkages and the introduction of substituents to aromatic rings. For instance, ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates were synthesized through a SnCl4-promoted alkylation of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates, indicating a method that could potentially be adapted for the synthesis of Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate . Additionally, the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation, provides insight into a multi-step synthetic route that could be relevant .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate has been characterized using spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was determined, revealing a dimeric nature and specific cell parameters, which could be comparable to the target compound . Understanding the molecular structure is crucial for predicting reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds with structures similar to Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate can participate in various chemical reactions. The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate to afford pyranone compounds suggests that the ethoxy group can be involved in nucleophilic addition reactions . Moreover, the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate indicates the potential for regioselective reactions involving ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate can be inferred from related compounds. For instance, the crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide information on crystal packing stability and intermolecular interactions, which are important for understanding the compound's solubility and melting point . Additionally, the synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates reveal the existence of isomers and their behavior in different states, which could be relevant for the target compound's stability and reactivity .

Scientific Research Applications

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate

    • Application : This compound was synthesized and investigated for its α-glucosidase inhibition activity .
    • Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
    • Results : The compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
  • Etazene (etodesnitazene)

    • Application : This compound is a synthetic opioid and has been reviewed by the Expert Committee on Drug Dependence of the World Health Organization .
  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives

    • Application : These derivatives were prepared and investigated for their in vitro antitubercular activity .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate

    • Application : This compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
    • Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
  • Thiophene Derivatives

    • Application : Thiophene derivatives derived from ethyl (E) have been found to have antimicrobial activity .
  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate

    • Application : This compound showed higher α-glucosidase inhibition activity than the standard drug acarbose .
    • Methods : The compound was obtained by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 min .
  • Thiophene Derivatives

    • Application : Thiophene derivatives derived from ethyl (E) have been found to have antimicrobial activity .

properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIRQRHLTQSYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286143
Record name Ethyl 4-ethoxy-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate

CAS RN

51725-83-8
Record name Ethyl 4-ethoxy-β-oxobenzenepropanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate
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